N-Acetylcytosine arabinoside

概要

説明

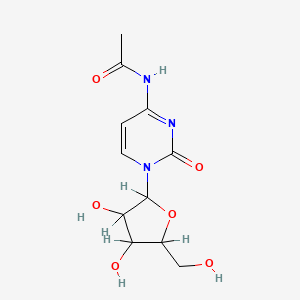

N-Acetylcytosine arabinoside is a synthetic nucleoside analog that is structurally similar to cytidine. It is characterized by the presence of an arabinose sugar moiety instead of ribose, with an acetyl group attached to the nitrogen atom of the cytosine base. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry, where it is used as an antineoplastic agent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylcytosine arabinoside typically involves the reaction of cytosine with arabinose in the presence of a suitable catalyst. One common method is the use of uracil phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between cytosine and arabinose-1-phosphate . The reaction conditions often require precise control of temperature, pH, and the concentration of reactants to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include the protection of functional groups, glycosylation, and deprotection steps. The use of biocatalysis, involving multi-enzymatic cascades, has also been explored to enhance the efficiency and yield of the synthesis .

化学反応の分析

Types of Reactions

N-Acetylcytosine arabinoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the cytosine base, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically require controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted cytosine derivatives .

科学的研究の応用

N-Acetylcytosine arabinoside has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.

Industry: The compound is used in the pharmaceutical industry for the development of chemotherapeutic agents.

作用機序

N-Acetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing chain termination. This mechanism is particularly effective during the S phase of the cell cycle, making it highly toxic to rapidly dividing cells .

類似化合物との比較

Similar Compounds

Cytosine arabinoside:

Arabinosylthymine: Another nucleoside analog with a similar sugar moiety but different base.

Arabinosyluracil: A naturally occurring nucleoside analog isolated from marine sponges.

Uniqueness

N-Acetylcytosine arabinoside is unique due to the presence of the acetyl group, which can influence its pharmacokinetic properties and biological activity. This modification can enhance its stability and potentially reduce its toxicity compared to other similar compounds .

生物活性

Overview

N-Acetylcytosine arabinoside (NAC) is a synthetic nucleoside analog that plays a significant role in medicinal chemistry, particularly as an antineoplastic agent. Its unique structure, featuring an arabinose sugar and an acetyl group on the cytosine base, influences its pharmacokinetic properties and biological activities. This compound is primarily utilized in the treatment of certain leukemias and lymphomas, where it interferes with DNA synthesis.

This compound operates by inhibiting DNA polymerase, effectively terminating DNA chain elongation. Upon administration, it is rapidly phosphorylated to its active triphosphate form, which integrates into the DNA during the S phase of the cell cycle. This mechanism is particularly toxic to rapidly dividing cells, making it effective against cancerous tissues.

Antitumor Activity

This compound has been shown to exhibit potent antitumor effects. Its incorporation into DNA leads to cytotoxicity in cancer cells, particularly in hematological malignancies. The compound's efficacy has been documented in various studies:

- Case Study 1 : A clinical trial involving patients with acute myeloid leukemia (AML) demonstrated that NAC significantly improved remission rates when combined with other chemotherapeutic agents.

- Case Study 2 : In vitro studies indicated that NAC reduced cell viability in leukemia cell lines by inducing apoptosis through the activation of caspase pathways.

Pharmacokinetics and Dosage

The pharmacokinetics of this compound reveal rapid absorption and conversion to its active form. Studies indicate that optimal dosing strategies enhance its therapeutic index while minimizing toxicity:

| Study | Dosage | Outcome |

|---|---|---|

| Clinical Trial A | 100 mg/m² IV | Increased remission rates in AML patients |

| Clinical Trial B | 200 mg/m² IV | Reduced tumor burden in lymphoma patients |

Research Findings

Recent research has expanded our understanding of NAC's biological activity beyond its antitumor effects:

- DNA Repair Mechanisms : NAC has been implicated in enhancing DNA repair processes, thereby protecting normal cells from chemotherapy-induced damage.

- Combination Therapies : Studies have explored NAC's potential when used in combination with other agents like all-trans retinoic acid (ATRA), showing synergistic effects in promoting differentiation and reducing apoptosis in myelodysplastic syndromes (MDS) .

特性

IUPAC Name |

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVTARKFBZMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863271 | |

| Record name | 4-Acetamido-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13491-47-9 | |

| Record name | N-Acetylcytosine arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。